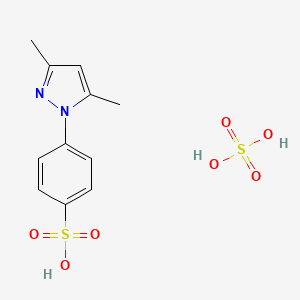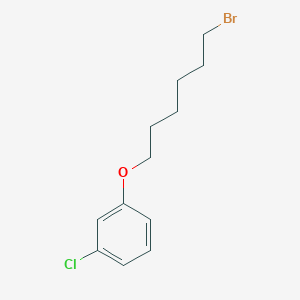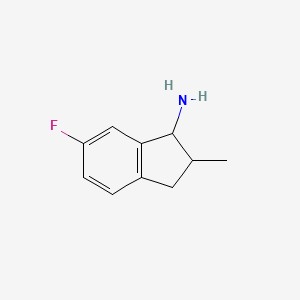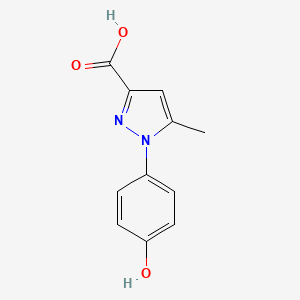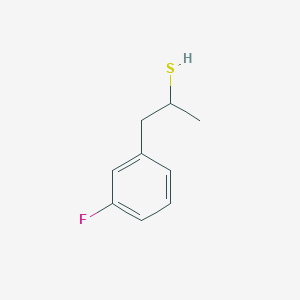
1-(3-Fluorophenyl)propane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-2-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of hydrosulfide anion as a nucleophile to displace a halide ion from a precursor compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea or hydrosulfide anion (HS⁻) in a polar solvent.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorophenyl)propane-2-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propane-2-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
1-(2-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in a different position.
3-Fluoroamphetamine: A stimulant with a fluorine atom on the phenyl ring, used in different applications.
Mercapto-substituted 1,2,4-triazoles: Compounds with similar thiol functionality, used in medicinal chemistry.
Uniqueness: 1-(3-Fluorophenyl)propane-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)propane-2-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 |
InChI Key |
NZMWFTNPKPQMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


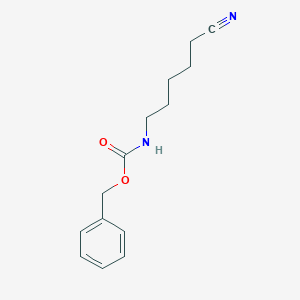
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

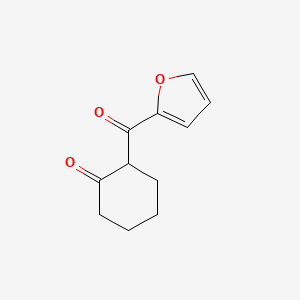
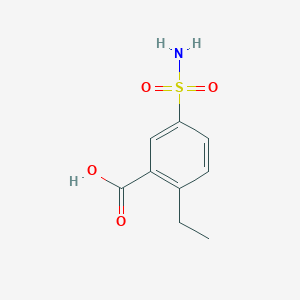

![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
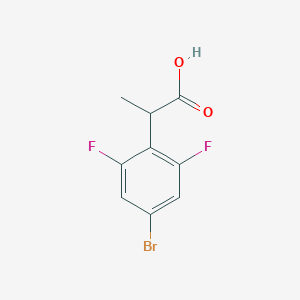
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)

